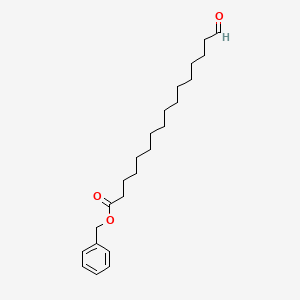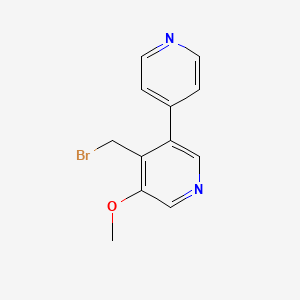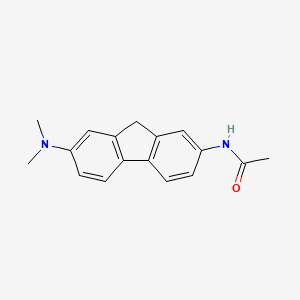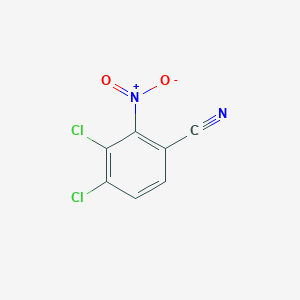![molecular formula C12H14N2O4 B13134427 ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate typically involves the reaction of an appropriate phenyl isocyanate with an oxazolidinone derivative. One common method includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Reaction with phenyl isocyanate: The oxazolidinone derivative is then reacted with phenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties. It is also explored as a chiral auxiliary in asymmetric synthesis.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The oxazolidinone ring is crucial for this activity, as it interacts with the ribosomal RNA.
Comparación Con Compuestos Similares
Ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibacterial agent with a similar oxazolidinone core structure.
Tedizolid: Another antibacterial agent with enhanced potency and a similar mechanism of action.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other oxazolidinone derivatives
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-2-17-11(15)13-9-3-5-10(6-4-9)14-7-8-18-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,15) |
Clave InChI |
RBGNALGUSUWEAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


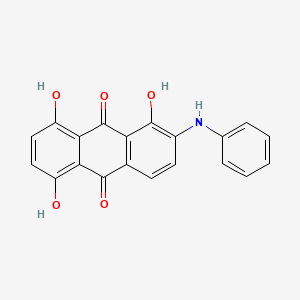
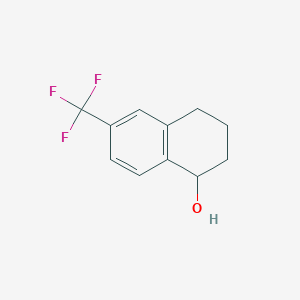
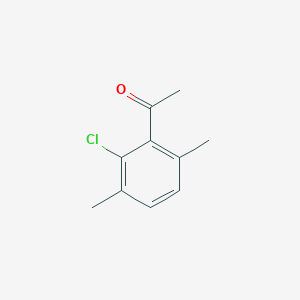
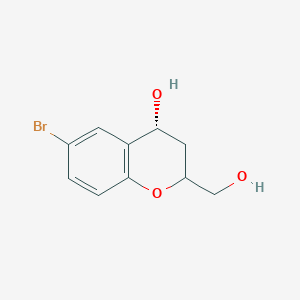

![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
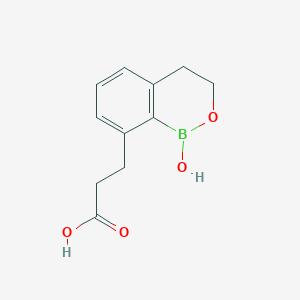
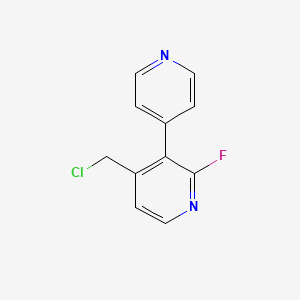
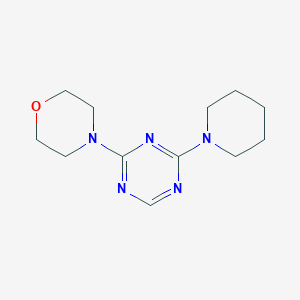
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
